Triphenyl(prop-2-enyl)phosphanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

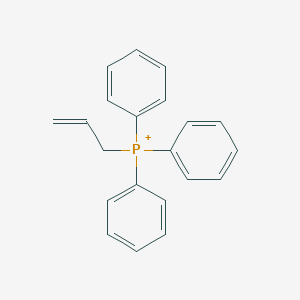

Triphenyl(prop-2-enyl)phosphanium is a useful research compound. Its molecular formula is C21H20P+ and its molecular weight is 303.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triphenyl(prop-2-enyl)phosphanium, and what analytical methods are critical for confirming its structural integrity?

this compound is typically synthesized via the quaternization of triphenylphosphine with allyl chloride under inert conditions. Key analytical methods include:

- ¹H/³¹P NMR spectroscopy : To confirm the presence of the allyl group and phosphonium center.

- X-ray crystallography : For unambiguous structural determination using programs like SHELX .

- Elemental analysis : To verify purity and stoichiometry. Common impurities (e.g., unreacted triphenylphosphine) are removed via recrystallization in polar aprotic solvents .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

The compound should be stored under anhydrous conditions in a desiccator at 0–6°C to prevent hydrolysis. Exposure to moisture or elevated temperatures can lead to decomposition, forming triphenylphosphine oxide and allyl derivatives .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Variations may arise from residual solvents or hydration states. Ensure rigorous drying (e.g., under high vacuum) and cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, high-resolution mass spectrometry for molecular weight confirmation) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed reactions?

The allyl group introduces π-bonding interactions, enhancing ligand-to-metal charge transfer. Density functional theory (DFT) studies using gradient-corrected exchange-energy functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., def2-TZVP) reveal that the phosphonium cation stabilizes low oxidation states of palladium or nickel in cross-coupling reactions . This electronic modulation can accelerate transmetalation steps in Negishi couplings .

Q. What computational strategies are employed to predict the coordination behavior of this compound in organometallic complexes?

- DFT-based geometry optimization : To model metal-ligand bond distances and angles.

- Natural Bond Orbital (NBO) analysis : To quantify donor-acceptor interactions between the phosphonium ligand and metal center.

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments . These methods are critical for designing catalysts with tailored selectivity in asymmetric synthesis .

Q. In asymmetric synthesis, how can stereochemical outcomes of reactions involving this compound be rationalized and optimized?

The bulky triphenyl groups induce steric effects that favor specific transition states. For example, in rhodium-catalyzed conjugate additions, chiral phosphane-Rh(I) complexes derived from this ligand exhibit enantiofacial selectivity exceeding 90% ee. Optimization involves tuning the allyl group’s substituents and reaction temperature to balance steric and electronic effects .

Q. How does this compound compare to related phosphonium salts in stabilizing reactive intermediates?

Compared to triphenylphosphine, the allyl group enhances stabilization of carbocations and zwitterionic intermediates via hyperconjugation. Kinetic studies in SN1 reactions show a 10-fold rate increase due to improved charge delocalization. Contrast this with tris(tert-butyl)phosphonium salts, where steric hindrance dominates .

Q. Methodological Considerations

Q. What experimental protocols mitigate phosphonium ligand degradation during high-temperature reactions?

- Use Schlenk techniques to exclude oxygen and moisture.

- Add stabilizing agents (e.g., sodium tetrafluoroborate) to prevent ligand oxidation.

- Monitor reaction progress via in situ ³¹P NMR to detect decomposition products .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-based systems?

Systematic studies should:

Properties

IUPAC Name |

triphenyl(prop-2-enyl)phosphanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNRHACWTVIBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20P+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297792 |

Source

|

| Record name | Triphenyl-2-propen-1-ylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-76-2 |

Source

|

| Record name | Triphenyl-2-propen-1-ylphosphonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl-2-propen-1-ylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.